2-Chloro-N-(4-cyclopropyloxan-4-yl)propanamide
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Overview
Description
2-Chloro-N-(4-cyclopropyloxan-4-yl)propanamide is an organic compound that belongs to the class of carboxylic acid amides It is characterized by the presence of a chlorine atom, a cyclopropyloxan ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-cyclopropyloxan-4-yl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 4-cyclopropyloxan-4-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization processes can be employed to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-cyclopropyloxan-4-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of N-substituted propanamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(4-cyclopropyloxan-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-cyclopropyloxan-4-yl)propanamide involves its interaction with specific molecular targets. The chlorine atom and the cyclopropyloxan ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with target molecules. Detailed studies on its molecular pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(p-tolyl)propanamide
- 2-Chloro-N-cyclopropyl-4-nitrobenzamide
- 3-Chloro-N-(4-methoxyphenyl)propanamide
Uniqueness
2-Chloro-N-(4-cyclopropyloxan-4-yl)propanamide is unique due to the presence of the cyclopropyloxan ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-chloro-N-(4-cyclopropyloxan-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-8(12)10(14)13-11(9-2-3-9)4-6-15-7-5-11/h8-9H,2-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMIGPDJCNAWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOCC1)C2CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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